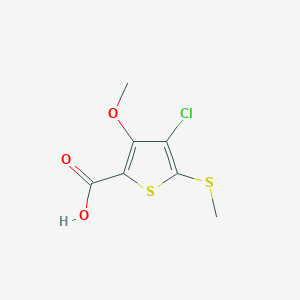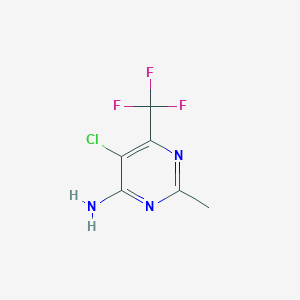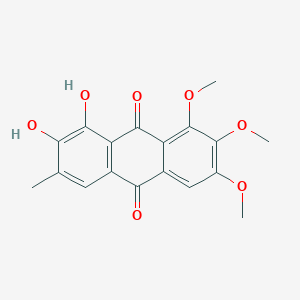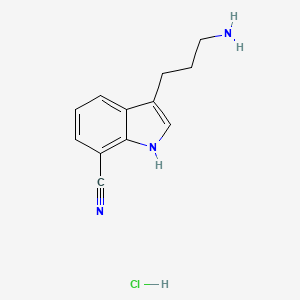
(1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the hydrogenation of pyromellitic dianhydride derivatives followed by amination and cyclization reactions. The reaction conditions often include the use of polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of high-performance materials, such as polyimides and other engineering plastics, due to its unique structural properties
Mechanism of Action
The mechanism of action of (1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- (1R,2R,4S)-1,2,4-Trimethylcyclohexane
- (1S,2S,4S)-1,2,4-Trimethylcyclohexane
Comparison: Compared to these similar compounds, (1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid is unique due to its amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1R,2S,4S)-2-amino-4-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-2-5(7(9)10)6(8)3-4/h4-6H,2-3,8H2,1H3,(H,9,10)/t4-,5+,6-/m0/s1 |
InChI Key |
NGIKJWMSQWWTGK-JKUQZMGJSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](C1)N)C(=O)O |
Canonical SMILES |
CC1CC(C(C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)

![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)

![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)





![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)


